[3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes two piperidine rings and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 2-(2-Methylphenyl)ethylamine: This can be achieved through the reduction of 2-(2-Methylphenyl)acetonitrile using a suitable reducing agent such as lithium aluminum hydride.
Formation of the Piperidine Ring: The 2-(2-Methylphenyl)ethylamine is then reacted with a suitable piperidine derivative under acidic conditions to form the first piperidine ring.
Formation of the Methanone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It is used in the development of bioactive molecules that can modulate biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for the development of new drugs targeting neurological disorders and other medical conditions.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it a valuable intermediate in the production of high-performance polymers and other industrial products.
Mechanism of Action
The mechanism of action of [3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Methylphenyl)ethyl]piperidine
- [1-(2-Methylphenyl)ethyl]piperidine
- [3-(2-Methylphenyl)ethyl]piperidine
Uniqueness
[3-[2-(2-Methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone is unique due to its dual piperidine ring structure and the presence of a methanone group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-(1-propan-2-ylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O/c1-18(2)24-15-12-22(13-16-24)23(26)25-14-6-8-20(17-25)10-11-21-9-5-4-7-19(21)3/h4-5,7,9,18,20,22H,6,8,10-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOBLGIRPXNCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3CCN(CC3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.